- Pheromone synthesis. Part 261: Synthesis of four pyrazines produced by females of the Korean apricot wasp, Eurytoma maslovskiiTetrahedron, 2017, 73(32), 4766-4769,
Cas no 926-62-5 (Isobutylmagnesium Bromide)

Isobutylmagnesium Bromide structure
Nome del prodotto:Isobutylmagnesium Bromide
Isobutylmagnesium Bromide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Magnesium,bromo(2-methylpropyl)-
- Isobutylmagnesium Bromide
- ISO-BUTYLMAGNESIUM BROMIDE
- ISOBUTYLMAGNESIUM BROMIDE 1M THF
- Isobutylmagnesium Bromide, 1.0 M solution in THF, SpcSeal
- Isobutylmagnesium bromide, 2.0 M solution in diethyl ether, SpcSeal
- magnesium,2-methanidylpropane,bromide
- 2.0 M solution in diethyl ether, MkSeal
- iBuMgBr solution
- Isobutylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)
- isobutylmagnesiumbromide
- bromo(isobutyl)magnesium
- iso-butymagnesium bromide
- isobutyl-magnesium bromide
- isobutyl magnesium bromide
- Iso-butyl magnesium bromide
- 2-methylpropylmagnesiumbromide
- bromo(2-methylpropyl)magnesium
- CMWBEISSZHZIMU-UHFFFAOYSA-M
- OR52618
- OR320117
- OR320118
- Isobutylmagne
- Bromoisobutylmagnesium
- Isobutylmagnesium bromide, 1.0 M in THF
- Bromo(2-methylpropyl)magnesium (ACI)
- Isobutylmagnesium bromide (6CI)
- Magnesium, bromoisobutyl- (7CI, 8CI)
- 2-Methyl-1-propyl magnesium bromide
- 2-Methylpropylmagnesium bromide
-
- MDL: MFCD00075126
- Inchi: 1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q;;+1/p-1
- Chiave InChI: CMWBEISSZHZIMU-UHFFFAOYSA-M
- Sorrisi: Br[Mg]CC(C)C
Proprietà calcolate
- Massa esatta: 159.97400
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 6
- Conta legami ruotabili: 0
- Complessità: 15
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 0.941 g/mL at 25 °C
- Punto di fusione: 51-53 ºC
- Punto di ebollizione: 122-123 ºC (0.2 Torr)
- Punto di infiammabilità: Fahrenheit: -29,2 ° f
Celsius: -34 ° c - PSA: 0.00000
- LogP: 2.45560
- Colore/forma: 2.0 M in diethyl ether
- Solubilità: Non determinato
Isobutylmagnesium Bromide Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Danger
- Dichiarazione di pericolo: H224,H302,H315,H318,H336
- Dichiarazione di avvertimento: P210,P261,P280,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 3399 4.3/PG 1
- WGK Germania:1
- Codice categoria di pericolo: 12-19-22-66-67
- Istruzioni di sicurezza: S16; S26; S36/37/39; S45
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:4.2
- Frasi di rischio:R12; R14/15; R19; R22; R34
- Termine di sicurezza:4.2
- PackingGroup:I
Isobutylmagnesium Bromide Dati doganali
- CODICE SA:2931900090
- Dati doganali:
Codice doganale cinese:
2931900090Panoramica:
293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%
Riassunto:
2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%
Isobutylmagnesium Bromide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D754975-250g |
Isobutylmagnesium Bromide |
926-62-5 | 95% | 250g |
$185 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I812120-500ml |
Isobutylmagnesium Bromide |
926-62-5 | 2.0 M solution in diethyl ether, MkSeal | 500ml |
¥816.00 | 2022-01-11 | |
TRC | B700173-100ml |
Isobutylmagnesium Bromide |
926-62-5 | 100ml |
170.00 | 2021-08-16 | ||
abcr | AB137320-250 g |
Isobutylmagnesium bromide (17% in Tetrahydrofuran, ca. 1mol /L); . |
926-62-5 | 250 g |
€207.50 | 2023-07-20 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 338257-100ML |
926-62-5 | 100ML |
¥1248.97 | 2023-01-17 | |||
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0136530023- 500ml |
Isobutylmagnesium Bromide |
926-62-5 | 500ml |
¥ 644.7 | 2021-05-18 | ||
Cooke Chemical | A5019412-500ML |
Isobutylmagnesium Bromide |
926-62-5 | 1.0MinTHF | 500ml |
RMB 359.20 | 2025-02-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 338257-100l |
Isobutylmagnesium Bromide |
926-62-5 | 100l |
¥1405.52 | 2024-12-20 | ||
TRC | B700173-10ml |
Isobutylmagnesium Bromide |
926-62-5 | 10ml |
45.00 | 2021-08-16 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I81400-100ml |
ISOBUTYLMAGNESIUM BROMIDE |
926-62-5 | 2.0 M solution in diethyl ether, Acseal | 100ml |
¥268.0 | 2023-09-07 |
Isobutylmagnesium Bromide Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 40 min, rt; 1 h, rt; 20 h, rt
Riferimento
- Practical large-scale production of dihydrocapsiate, a nonpungent capsaicinoid-like substanceBioscience, 2017, 81(2), 211-221,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, reflux; 4 h, reflux
Riferimento
- Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinaneOrganic & Biomolecular Chemistry, 2016, 14(3), 844-848,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; heated; 10 °C; overnight, rt
Riferimento
- Iron-Catalyzed Cross-Coupling of Thioesters and Organomanganese ReagentsChemistry - A European Journal, 2022, 28(62),,
Synthetic Routes 5
Condizioni di reazione
Riferimento
- Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon StereocentersJournal of the American Chemical Society, 2022, 144(16), 7066-7071,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 40 - 45 °C; 2 h, 45 °C
Riferimento
- Method for preparing 2-alkylthiazole compound with 2-(alkylthio)thiazole as starting material, China, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Riferimento
- Iridium-Catalyzed C(sp3)-H Borylation Using Silyl-Bipyridine Pincer LigandsAngewandte Chemie, 2022, 61(22),,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Riferimento
- Silver-promoted cascade radical cyclization of γ,δ-unsaturated oxime esters with P(O)H compounds: synthesis of phosphorylated pyrrolinesChemical Communications (Cambridge, 2019, 55(97), 14697-14700,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Magnesium
Riferimento
- Rhodium-Catalyzed Enantioselective Addition of Tricyclopropylboroxin to N-SulfonyliminesSynthesis, 2016, 48(16), 2612-2618,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 1 h, 60 °C
Riferimento
- Synthesis of ent-BE-43547A1 reveals a potent hypoxia-selective anticancer agent and uncovers the biosynthetic origin of the APD-CLD natural productsNature Chemistry, 2017, 9(3), 264-272,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether
Riferimento
- Synthesis and Biological Evaluation of 3-cyano-4H-chromene Derivatives Bearing Carbamate FunctionalityMedicinal Chemistry (Sharjah, 2019, 15(3), 257-264,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 1.5 h, 60 °C
Riferimento
- One-Pot Synthesis of 4-Quinolone via Iron-Catalyzed Oxidative Coupling of Alcohol and Methyl AreneOrganic Letters, 2020, 22(21), 8382-8386,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 0 °C
Riferimento
- Syntheses and characterization of molecular weight enlarged olefin metathesis pre-catalystsComptes Rendus Chimie, 2017, 20(7), 717-723,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 2 h, 50 °C
Riferimento
- Enantioselective preparation of chromanone derivatives by metal-free catalytic hydrogenation, China, , ,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 55 °C; 55 - 60 °C; 55 - 60 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; -10 - -5 °C; 1 h, -10 - -5 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; -10 - -5 °C; 1 h, -10 - -5 °C
Riferimento
- Preparation of alkylaniline compounds, China, , ,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; rt → reflux; 90 min, reflux
Riferimento
- Total synthesis and biological evaluation of rakicidin A and discovery of a simplified bioactive analogAngewandte Chemie, 2016, 55(3), 1030-1035,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether , Water ; 0 °C; 30 min, rt; 15 min, reflux
Riferimento
- Design, synthesis and antimalarial evaluation of novel thiazole derivativesBioorganic & Medicinal Chemistry Letters, 2016, 26(16), 3938-3944,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 1 h, rt
Riferimento
- One-step Asymmetric Construction of 1,4-Stereocenters via Tandem Mannich-Isomerization Reactions Mediated by a Dual-functional Betaine CatalystJACS Au, 2022, 2(12), 2678-2685,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Magnesium ; rt
Riferimento
- Novel method for preparing repaglinide intermediate (3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine) by subjecting o-fluorobenzonitrile to Grignard reaction, condensation reaction and reduction reaction, China, , ,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 70 °C; 70 °C → rt; rt; 2 h, rt
Riferimento
- Palladium-catalyzed intramolecular reductive olefin hydrocarbonation: benzylic hydrogen serving as a new hydrogen donorChemical Communications (Cambridge, 2017, 53(36), 4903-4906,
Isobutylmagnesium Bromide Preparation Products
Isobutylmagnesium Bromide Letteratura correlata
-
1. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolitesJames E. Jeffery,Frank Kerrigan,Thomas K. Miller,Graham J. Smith,Gerald B. Tometzki J. Chem. Soc. Perkin Trans. 1 1996 2583
-
Rodney A. Fernandes,Naveen Chandra,Ashvin J. Gangani New J. Chem. 2020 44 17616
-
3. Synthesis of sphingosine relatives. Part 22. Synthesis of sulfobacin A, B and flavocristamide A, new sulfonolipids isolated from Chryseobacterium sp.Hirosato Takikawa,Dai Nozawa,Akihiro Kayo,Shin-etsu Muto,Kenji Mori J. Chem. Soc. Perkin Trans. 1 1999 2467
-
4. 466. Synthetical studies on terpenoids. Part II. The structure of “tagetone.”E. E. Boehm,V. Thaller,M. C. Whiting J. Chem. Soc. 1963 2535
-
5. Action of grignard reagents and dialkylcadmiums on alkylquinolinium and alkylisoquinolinium salts. A relation between the basic strength of anions and their orientation in nuclear substitution reactionsWilliam Bradley,Stanley Jeffrey J. Chem. Soc. 1954 2770
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Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:926-62-5)ISOBUTYLMAGNESIUM BROMIDE

Purezza:99%
Quantità:200kg
Prezzo ($):Inchiesta